Quinoline-7-carbonitrile
Overview
Description
Quinoline-7-carbonitrile is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Mechanism of Action
Target of Action
Quinoline-7-carbonitrile, like many quinoline derivatives, has been found to have a diverse spectrum of biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .
Mode of Action
Quinoline derivatives interact with their targets through various mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness
Biochemical Pathways
The interaction of quinoline derivatives with their targets affects important carcinogenic pathways, specifically the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Pharmacokinetics
The optimization of quinoline derivatives for improved pharmacokinetic properties is a common focus in drug development .
Result of Action
The result of this compound’s action at the molecular and cellular level is likely to be similar to other quinoline derivatives. These compounds have been reported to strongly activate cell apoptosis and inhibit tumor growth through various mechanisms
Action Environment
The synthesis of quinoline derivatives often involves green and clean methods, such as microwave synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce more sustainable chemical processes, which may indirectly influence the action of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-7-carbonitrile can be synthesized through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes benzaldehyde, methyl cyanoacetate, and aromatic amines with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and scalable methods. The simplicity and cost-effectiveness of these methodologies make them attractive for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-7-carboxylic acid, while reduction can produce quinoline-7-methylamine.
Scientific Research Applications
Quinoline-7-carbonitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: This compound derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-6-carbonitrile
- Quinoline-8-carbonitrile
- Quinoline-7-carboxylic acid
Uniqueness
Quinoline-7-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
quinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHIFNNCZPJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625033 | |
Record name | Quinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67360-38-7 | |
Record name | Quinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.